A-966492

Catalog No.
S548564
CAS No.
934162-61-5
M.F
C18H17FN4O
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
A-966492

CAS Number

934162-61-5

Product Name

A-966492

IUPAC Name

2-[2-fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl]-1H-benzimidazole-4-carboxamide

Molecular Formula

C18H17FN4O

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C18H17FN4O/c19-13-9-10(14-5-2-8-21-14)6-7-11(13)18-22-15-4-1-3-12(17(20)24)16(15)23-18/h1,3-4,6-7,9,14,21H,2,5,8H2,(H2,20,24)(H,22,23)/t14-/m0/s1

InChI Key

AHIVQGOUBLVTCB-AWEZNQCLSA-N

SMILES

C1CC(NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F

Solubility

Soluble in DMSO, not in water

Synonyms

2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide, A 966492, A-966492, A966492

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F

Description

The exact mass of the compound 2-[2-Fluoro-4-[(2S)-2-pyrrolidinyl]phenyl]-1H-benzimidazole-7-carboxamide is 324.13864 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Oncology

Application Summary: A-966492 is utilized in oncology as a PARP inhibitor, enhancing the efficacy of chemotherapeutic agents .

Methods of Application: In vitro studies involve treating cancer cell lines with A-966492, often in combination with other drugs like Topotecan, to assess radiosensitization effects .

Results and Outcomes: The combination of A-966492 and Topotecan has shown effective radiosensitization on glioblastoma spheroids, suggesting improved radiotherapy outcomes .

Neurology

Application Summary: A-966492’s ability to cross the blood-brain barrier makes it a candidate for neuroprotective strategies .

Methods of Application: Research includes administering A-966492 to model organisms or cell lines to observe its neuroprotective effects.

Immunology

Application Summary: A-966492 has been studied for its impact on immune responses, particularly in the context of infections like tuberculosis .

Methods of Application: In vitro experiments with human macrophages infected with Mycobacterium tuberculosis are treated with A-966492 to assess its effect on bacterial survival .

Results and Outcomes: A-966492 decreased intracellular Mycobacterium tuberculosis levels, indicating its potential as a host-directed therapy .

Pharmacology

Application Summary: A-966492 is significant in pharmacology for its PARP inhibitory activity, which is crucial in the development of new therapeutic strategies .

Methods of Application: Pharmacological studies involve dose-response experiments and assessing drug synergy with other compounds.

Results and Outcomes: A-966492 enhances the efficacy of temozolomide (TMZ) in a dose-dependent manner and shows promise in combination therapies .

Molecular Biology

Application Summary: In molecular biology, A-966492 is used to study the PARP family of enzymes and their role in DNA repair mechanisms .

Methods of Application: Molecular biology techniques include in vitro inhibition experiments to characterize the selectivity and potency of A-966492 against various PARP enzymes .

Results and Outcomes: A-966492 has shown intermediate selectivity for PARP1 and PARP2, providing insights into the enzyme’s role in cellular processes .

Preclinical Tumor Models

Application Summary: A-966492 has shown promise in preclinical tumor models, particularly in combination with other chemotherapeutic agents .

Methods of Application: In vivo studies involve administering A-966492 to mice with subcutaneous murine melanoma (B16F10) or breast cancer xenografts (MX-1), in combination with temozolomide (TMZ) or carboplatin .

Results and Outcomes: The compound demonstrated significant enhancement of TMZ’s efficacy in a murine melanoma model and exhibited single-agent activity in a BRCA1-deficient MX-1 tumor model .

Pharmacokinetics

Application Summary: A-966492 has been characterized for its pharmacokinetic properties across multiple species, including rats, dogs, and monkeys .

Methods of Application: Pharmacokinetic studies assess the oral bioavailability and half-life of A-966492 through various dosing regimens .

Results and Outcomes: The compound showed oral bioavailabilities of 34-72% and half-lives of 1.7-1.9 hours, indicating favorable pharmacokinetic profiles for further development .

Radiosensitization

Application Summary: A-966492, in combination with Topotecan, has been investigated for its radiosensitizing effects on glioblastoma spheroids .

Methods of Application: The treatment involves using non-toxic concentrations of A-966492 and Topotecan followed by radiation exposure. The efficacy is measured using clonogenic assays and immunofluorescence staining for γ-H2AX expression .

Results and Outcomes: The combination treatment enhanced cell killing, suggesting that A-966492 could be a suitable strategy for improving radiotherapy outcomes .

A-966492 is a small molecule compound recognized as a potent inhibitor of poly (ADP-ribose) polymerase 1 and 2 (PARP1 and PARP2), which are enzymes involved in DNA repair mechanisms. Its chemical structure is defined as 2-[2-fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl]-1H-benzimidazole-4-carboxamide, with a molecular formula of C18H17FN4OC_{18}H_{17}FN_{4}O and a molecular weight of approximately 324.4 Da. The compound exhibits high purity levels (≥98% by HPLC) and is soluble in dimethyl sulfoxide at concentrations of 65 mg/ml, but has limited solubility in water and ethanol .

, including oxidation processes. For example, it can be oxidized using agents like hydrogen peroxide. The compound's reactivity may be leveraged in synthetic pathways to explore derivatives or related compounds. Additionally, the synthesis of A-966492 itself involves multiple steps that typically include the formation of the benzimidazole core followed by functionalization to introduce the pyrrolidine and fluorophenyl groups.

The biological activity of A-966492 is primarily characterized by its role as a PARP inhibitor. It demonstrates exceptional potency against PARP1 with an inhibition constant (Ki) of 1 nM and against PARP2 with a Ki of 1.5 nM. This high level of inhibition suggests that A-966492 could effectively enhance the efficacy of chemotherapeutic agents like temozolomide, particularly in cancer treatment contexts . Furthermore, A-966492 is orally bioavailable and capable of crossing the blood-brain barrier, making it a promising candidate for treating central nervous system tumors .

The synthesis of A-966492 involves several key steps:

  • Formation of the Benzimidazole Core: This typically includes reactions involving substituted anilines and carboxylic acids.
  • Introduction of Functional Groups: The addition of the pyrrolidine moiety and fluorine atom at specific positions on the phenyl ring is crucial for enhancing biological activity.
  • Purification: Following synthesis, the compound is purified through techniques such as high-performance liquid chromatography to achieve the desired purity levels.

These methods reflect standard practices in medicinal chemistry for developing potent inhibitors targeting specific enzymes .

A-966492 is primarily being explored for its potential applications in oncology, particularly in treating cancers that exhibit deficiencies in DNA repair mechanisms. By inhibiting PARP enzymes, A-966492 can sensitize cancer cells to DNA-damaging agents, thereby enhancing therapeutic efficacy. Its ability to penetrate the blood-brain barrier also opens avenues for treating brain tumors .

Interaction studies involving A-966492 have focused on its binding affinity to PARP enzymes and its synergistic effects when combined with other chemotherapeutics. Research indicates that A-966492 enhances the cytotoxic effects of temozolomide in various cancer cell lines, suggesting that it may be effective in combination therapies aimed at improving patient outcomes in resistant tumor types .

A-966492 belongs to a class of compounds known as benzimidazole derivatives, which are recognized for their diverse biological activities. Here are some similar compounds along with their unique features:

Compound NameStructure TypeUnique Features
OlaparibBenzamideFirst FDA-approved PARP inhibitor; used for BRCA-mutated cancers
RucaparibBenzamideApproved for ovarian cancer; shows unique selectivity for certain tumors
NiraparibBenzamideExhibits extended half-life; used in maintenance therapy for ovarian cancer
TalazoparibBenzamideNotable for its high potency against PARP1; used in breast cancer therapy

A-966492 is unique due to its specific structural modifications that enhance its potency against both PARP1 and PARP2 compared to other inhibitors within this class . Its ability to cross the blood-brain barrier further distinguishes it from many other PARP inhibitors, potentially expanding its therapeutic applications beyond traditional oncology settings.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

324.13863934 g/mol

Monoisotopic Mass

324.13863934 g/mol

Heavy Atom Count

24

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MeSH Pharmacological Classification

Poly(ADP-ribose) Polymerase Inhibitors

Wikipedia

A 966492

Dates

Modify: 2023-08-15
1: Penning TD, Zhu GD, Gong J, Thomas S, Gandhi VB, Liu X, Shi Y, Klinghofer V, Johnson EF, Park CH, Fry EH, Donawho CK, Frost DJ, Buchanan FG, Bukofzer GT, Rodriguez LE, Bontcheva-Diaz V, Bouska JJ, Osterling DJ, Olson AM, Marsh KC, Luo Y, Giranda VL. Optimization of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors: identification of (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), a highly potent and efficacious inhibitor. J Med Chem. 2010 Apr 22;53(8):3142-53. doi: 10.1021/jm901775y. PubMed PMID: 20337371

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